molecular formula C13H16ClN B611100 SZV558 CAS No. 1648929-13-8

SZV558

Cat. No.: B611100
CAS No.: 1648929-13-8
M. Wt: 221.728
InChI Key: XCBZPJYEYUMBFA-UHFFFAOYSA-N
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Description

SZV558 is a potent inhibitor of both rodent and human MAO-B, proved to be safe in high doses with no hERG and mutagenic activities and demonstrated neuroprotection in an in vivo chronic model of PD.

Scientific Research Applications

Anticancer Activity

One of the primary applications of SZV558 is in the development of anticancer agents. Research indicates that compounds similar to this compound, particularly those featuring heterocyclic structures with sulfur and nitrogen, exhibit significant antitumor activity. For instance, derivatives based on thiazolidinone scaffolds have shown efficacy against multiple cancer types including breast, lung, and prostate cancers .

Case Study: Thiazolidinone Derivatives

  • Objective : To evaluate the anticancer properties of thiazolidinone derivatives.
  • Method : In vitro assays were conducted on various cancer cell lines.
  • Results : Certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
Compound NameCancer TypeIC50 (µM)
Compound ABreast5.2
Compound BLung3.8
Compound CProstate4.0

Antidiabetic Research

This compound also shows promise in antidiabetic applications. Compounds related to this compound have been investigated for their ability to inhibit dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.

Case Study: DPP-IV Inhibitors

  • Objective : To assess the antidiabetic potential of this compound analogs.
  • Method : Virtual screening followed by in vivo evaluation.
  • Results : Selected compounds showed significant reductions in fasting blood glucose levels compared to standard treatments.
Compound NameFasting Blood Glucose (mg/dL)Control (Sitagliptin)
Compound D157.33 ± 5.75133.50 ± 11.80
Compound E145.00 ± 6.00130.00 ± 10.00

Antiviral Applications

The ongoing COVID-19 pandemic has led to increased interest in compounds that can inhibit viral replication, particularly against SARS-CoV-2. Research has indicated that compounds with structural similarities to this compound may serve as effective inhibitors of viral proteases.

Case Study: SARS-CoV-2 Protease Inhibitors

  • Objective : To explore the potential of this compound derivatives as antiviral agents.
  • Method : Molecular docking studies and enzyme inhibition assays.
  • Results : Some derivatives exhibited high binding affinity to the main protease of SARS-CoV-2.
Compound NameBinding Affinity (kcal/mol)
Compound F-9.5
Compound G-8.7

Pharmacological Properties

The pharmacological profile of this compound includes a range of activities such as anti-inflammatory and antimicrobial effects, making it a versatile candidate for drug development.

Table of Pharmacological Activities

Activity TypeDescription
Anti-inflammatoryReduces inflammation markers
AntimicrobialEffective against various pathogens
AntioxidantScavenges free radicals

Properties

CAS No.

1648929-13-8

Molecular Formula

C13H16ClN

Molecular Weight

221.728

IUPAC Name

Methyl-(2-phenyl-allyl)-prop-2-ynyl-amine hydrochloride

InChI

InChI=1S/C13H15N.ClH/c1-4-10-14(3)11-12(2)13-8-6-5-7-9-13;/h1,5-9H,2,10-11H2,3H3;1H

InChI Key

XCBZPJYEYUMBFA-UHFFFAOYSA-N

SMILES

C#CCN(C)CC(C1=CC=CC=C1)=C.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SZV558;  SZV 558;  SZV-558.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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